Tokinolide B is a natural compound classified as a phthalide, primarily derived from the roots of the plant Angelica sinensis, commonly known as Dong Quai. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory and antioxidant properties. It is one of several related compounds known as tokinolides, which are recognized for their potential therapeutic applications.
Tokinolide B is extracted from Angelica sinensis, a traditional medicinal herb used extensively in East Asian medicine. The classification of tokinolide B falls under the category of phthalides, which are characterized by their unique cyclic structure containing a phthalic acid derivative. Phthalides are known for their various pharmacological effects, making them significant in both traditional and modern medicinal contexts.
The synthesis of tokinolide B can be achieved through several methods, including:
The extraction process typically requires careful control of temperature and solvent choice to maximize yield and purity. The photochemical method utilizes light to initiate chemical reactions, providing an alternative pathway for synthesizing complex natural products.
Tokinolide B features a complex molecular structure typical of phthalides. Its specific arrangement includes:
The molecular formula for tokinolide B is , indicating the presence of carbon, hydrogen, and oxygen in its structure.
Tokinolide B can undergo various chemical reactions, including:
The reactions involving tokinolide B often require specific catalysts or conditions (e.g., temperature, pH) to facilitate desired transformations while minimizing side reactions.
The biological activity of tokinolide B is attributed to its interaction with various cellular targets. It is believed to exert its effects through:
Research indicates that doses of tokinolide B can significantly reduce markers of inflammation in vitro and in vivo, supporting its potential therapeutic use in inflammatory diseases.
Tokinolide B has several promising applications in scientific research and potential therapeutic areas:
Tokinolide B belongs to the dimeric phthalide class of bioactive compounds predominantly found in Angelica sinensis (Oliv.) Diels (commonly known as Danggui), a plant deeply rooted in traditional Chinese medicine (TCM) for over 2,000 years. Ethnopharmacological records document A. sinensis as a cornerstone herb for treating gynecological disorders, particularly those involving blood replenishment, menstrual regulation, and management of abdominal pain [1]. The root head, body, and tail of A. sinensis were historically differentiated for targeted therapeutic applications: root head for hemostasis, root body for blood nourishment and heart protection, and root tail for blood activation and stasis removal [5]. This nuanced usage reflects the sophisticated understanding of phytochemical distribution within plant organs. Tokinolide B exists within a broader pharmacological ecosystem of A. sinensis, alongside other bioactive phthalides like Z-ligustilide and butylidenephthalide, which collectively contribute to the plant's therapeutic profile [3] [7].
Modern pharmacological validation has revealed that Tokinolide B contributes significantly to the anti-inflammatory potency of A. sinensis extracts. This aligns with the traditional application of Danggui-containing formulas (e.g., Foshou San and Danzhi Xiaoyao San) for inflammatory conditions rooted in "blood stasis" according to TCM theory [2] [5]. Notably, Tokinolide B was isolated alongside 26 other phthalides from A. sinensis roots and rhizomes using solvent reflux extraction techniques (95% ethanol), underscoring its natural abundance and potential contribution to the plant's historical efficacy [1]. Its presence in multi-herb formulations underscores a synergistic role, where it likely interacts with other compounds (e.g., ferulic acid, polysaccharides) to produce holistic effects on inflammation, circulation, and cellular protection [5] [7].
Table 1: Traditional Applications of Angelica sinensis Relevant to Tokinolide B Pharmacology
Traditional Indication (TCM Theory) | Associated Modern Pathophysiology | Relevant Phthalide Compounds | Reference |
---|---|---|---|
Blood Replenishment & Menstrual Regulation | Anemia, Gynecological Inflammation | Tokinolide B, Z-Ligustilide, Senkyunolides | [1] [5] |
Removal of Blood Stasis | Microcirculation Dysfunction, Ischemia | N-Butylphthalide, Tokinolide B, Diligustilide | [3] [7] |
Treatment of Abdominal Pain | Smooth Muscle Spasms, Inflammation | Z-Butylidenephthalide, Tokinolide B | [5] [9] |
Qi Regulation & Blood Activation | Endothelial Dysfunction, Oxidative Stress | Ligustilide, Tokinolide B, Senkyunolide A | [6] [7] |
Tokinolide B (C₂₄H₂₈O₄) is biosynthesized within specialized secretory structures of A. sinensis roots and rhizomes, primarily through the dimerization of monomeric phthalide precursors. Its core structure features a dimeric benzoidenelactone framework characterized by a unique 3a.7'a,7a.3'a-diligustilide configuration formed via oxidative coupling [1] [9]. The primary biosynthetic route involves the head-to-tail or head-to-head condensation of activated monomeric units, notably Z-ligustilide or Z-butylidenephthalide, under enzymatic catalysis (e.g., peroxidase or laccase enzymes prevalent in Apiaceae species) [3]. This process is highly stereoselective, resulting in the characteristic cis or trans configurations observed in natural dimers like Tokinolide B and its structural analogues such as diligustilide and riligustilide [6] [9].
Advanced structural analyses, including X-ray crystallography and NMR spectroscopy, confirm that Tokinolide B possesses a cis-configuration at the dimeric junction, distinguishing it from the trans-isomer observed in compounds like wallichilide [6] [9]. This stereochemical nuance significantly impacts its biological activity and molecular recognition. Isotopic labeling studies suggest the biosynthetic pathway involves:
Table 2: Key Dimeric Phthalides in Angelica sinensis and Ligusticum spp.
Compound Name | Molecular Formula | Structural Type | Plant Source | Distinguishing Features |
---|---|---|---|---|
Tokinolide B | C₂₄H₂₈O₄ | Dimeric Phthalide | A. sinensis, L. porteri | cis-Configuration, moderate anti-inflammatory activity [1] [9] |
Diligustilide | C₂₄H₂₈O₄ | Dimeric Phthalide | L. chuanxiong, A. sinensis | Multiple stereoisomers; spasmolytic effects [3] [9] |
Riligustilide | C₂₄H₂₆O₄ | Dimeric Phthalide | L. porteri | Trimeric precursor; sedative properties [9] |
Z,Z'-3a.7a',7a.3a'-Dihydroxyligustilide | C₂₄H₂₈O₆ | Hydroxylated Dimer | A. sinensis | Potent antioxidant; protects HUVECs [6] |
Triligu-stilides A/B | C₃₆H₄₂O₆ | Trimeric Phthalide | A. sinensis | Complex polycyclic skeleton [3] |
The biosynthesis and accumulation of Tokinolide B are influenced by environmental factors (e.g., altitude, soil composition), plant ontogeny, and post-harvest processing. Recent transcriptomic analyses of A. sinensis indicate coordinated upregulation of genes involved in phenylpropanoid metabolism and oxidative coupling during root development, correlating with increased dimeric phthalide content in mature roots [1] [7]. Compared to related species like Ligusticum chuanxiong, A. sinensis exhibits a distinct metabolic profile favoring Tokinolide B and triligustilide production over senkyunolide-rich chemotypes, underscoring species-specific enzymatic machinery [3] [7]. This biosynthetic specificity makes A. sinensis the primary natural source for Tokinolide B, although it has also been isolated in minor quantities from Ligusticum porteri [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: